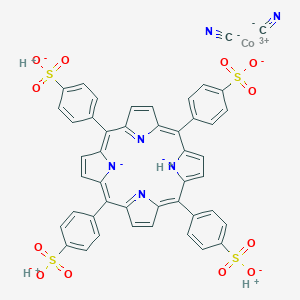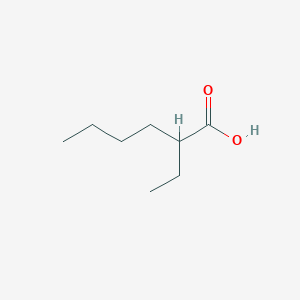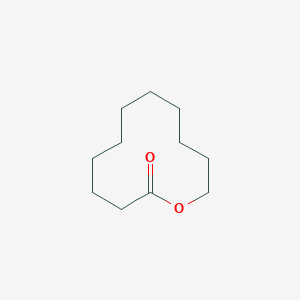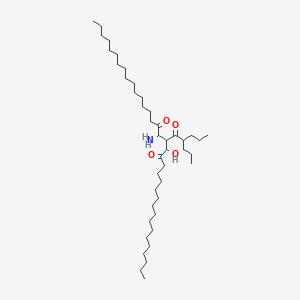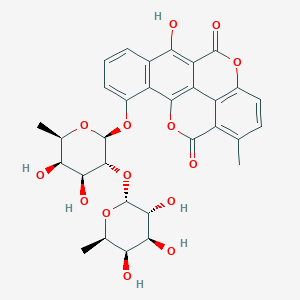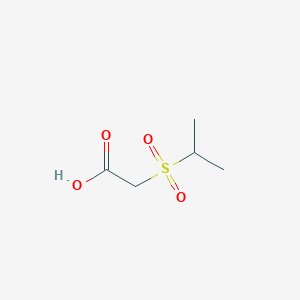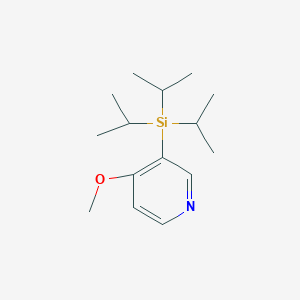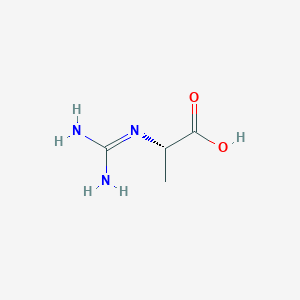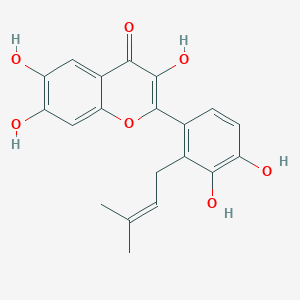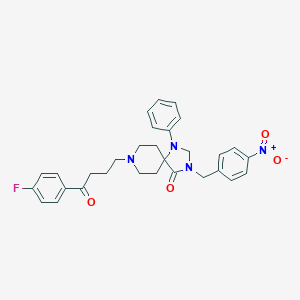
N-(4-Nitrobenzyl)spiperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzyl)spiperone, also known as NBSP, is a chemical compound that belongs to the spiperone family. Spiperone is a class of compounds that has been extensively studied for its potential use in treating various neurological disorders. NBSP is a potent dopamine receptor antagonist that has been used in scientific research to study the dopamine receptor system in the brain.
Mecanismo De Acción
N-(4-Nitrobenzyl)spiperone acts as a competitive antagonist of the dopamine receptor system. It binds to the dopamine receptors and prevents the binding of dopamine to the receptors. This results in a decrease in the activation of the dopamine receptor system, which has been linked to various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-(4-Nitrobenzyl)spiperone has been shown to have a significant effect on the dopamine receptor system in the brain. It has been shown to decrease the activity of the dopamine receptor system, which has been linked to various neurological disorders. N-(4-Nitrobenzyl)spiperone has also been shown to have an effect on other neurotransmitter systems in the brain, such as the serotonin receptor system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-Nitrobenzyl)spiperone in scientific research has several advantages. It is a potent dopamine receptor antagonist that has been extensively studied for its potential use in treating various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of N-(4-Nitrobenzyl)spiperone in scientific research also has limitations. It is a potent dopamine receptor antagonist that can have significant effects on the dopamine receptor system in the brain. This can make it difficult to interpret the results of experiments that use N-(4-Nitrobenzyl)spiperone.
Direcciones Futuras
There are several future directions for the use of N-(4-Nitrobenzyl)spiperone in scientific research. One potential direction is the use of N-(4-Nitrobenzyl)spiperone in the treatment of various neurological disorders. Another potential direction is the use of N-(4-Nitrobenzyl)spiperone in the development of new drugs that target the dopamine receptor system. Additionally, N-(4-Nitrobenzyl)spiperone can be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.
Métodos De Síntesis
N-(4-Nitrobenzyl)spiperone can be synthesized using a simple one-pot reaction. The reaction involves the reaction of 4-nitrobenzyl chloride with spiperone in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-Nitrobenzyl)spiperone.
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzyl)spiperone has been extensively used in scientific research to study the dopamine receptor system in the brain. It has been used to study the binding affinity of dopamine receptors and to investigate the role of dopamine receptors in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Propiedades
Número CAS |
138091-80-2 |
|---|---|
Nombre del producto |
N-(4-Nitrobenzyl)spiperone |
Fórmula molecular |
C30H31FN4O4 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
Clave InChI |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Sinónimos |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



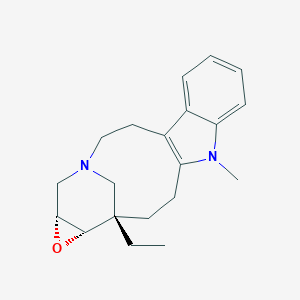
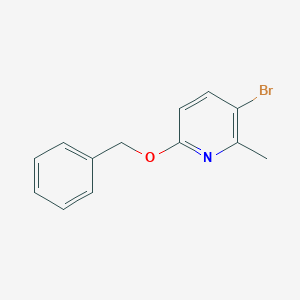
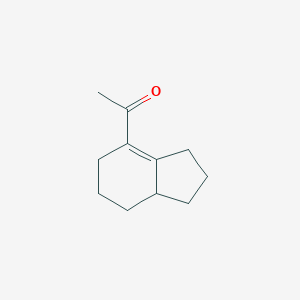
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

